4'-methyl-N~2~-[2-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHYL-5-(2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-THIAZOL-4-YL)-1,3-THIAZOL-2-AMINE is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Vorbereitungsmethoden
The synthesis of 4-METHYL-5-(2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-THIAZOL-4-YL)-1,3-THIAZOL-2-AMINE typically involves the reaction of 2-aminothiazole derivatives with trifluoromethyl-substituted anilines under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-METHYL-5-(2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-THIAZOL-4-YL)-1,3-THIAZOL-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities that make it useful in studying various biological processes.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 4-METHYL-5-(2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-THIAZOL-4-YL)-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-METHYL-5-(2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-THIAZOL-4-YL)-1,3-THIAZOL-2-AMINE include other thiazole derivatives such as:
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: Known for its role as a peroxisome proliferator-activated receptor agonist.
5-Aminothiazole derivatives: These compounds exhibit various biological activities and are used in the synthesis of pharmaceuticals.
The uniqueness of 4-METHYL-5-(2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-THIAZOL-4-YL)-1,3-THIAZOL-2-AMINE lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Eigenschaften
Molekularformel |
C14H11F3N4S2 |
---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
4-methyl-5-[2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H11F3N4S2/c1-7-11(23-12(18)19-7)10-6-22-13(21-10)20-9-5-3-2-4-8(9)14(15,16)17/h2-6H,1H3,(H2,18,19)(H,20,21) |
InChI-Schlüssel |
GYLXNEMHKQJILM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.